Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl

Indolocarbazole Isomerism Charge Transport

Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl (CAS 1800022-02-9) is a polycyclic aromatic heterocycle featuring a π-extended, non-planar indolocarbazole core bearing an N-phenyl substituent at the 7-position. This rigid, electron-rich scaffold belongs to the broader class of indolo[2,3-b]carbazole derivatives recognized for their hole-transporting capability and high thermal stability.

Molecular Formula C28H18N2
Molecular Weight 382.5 g/mol
Cat. No. B8223158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl
Molecular FormulaC28H18N2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=C2C=C6C(=C5)C7=CC=CC=C7N6
InChIInChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-15-14-18-8-4-5-11-20(18)28(26)23-16-22-21-12-6-7-13-24(21)29-25(22)17-27(23)30/h1-17,29H
InChIKeyHTWMXCZFSCJBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,9-Dihydro-7-phenylbenz[g]indolo[2,3-b]carbazole: Structural Identity & Procurement Parameters


Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl (CAS 1800022-02-9) is a polycyclic aromatic heterocycle featuring a π-extended, non-planar indolocarbazole core bearing an N-phenyl substituent at the 7-position. This rigid, electron-rich scaffold belongs to the broader class of indolo[2,3-b]carbazole derivatives recognized for their hole-transporting capability and high thermal stability [1]. The compound is commercially available as a research intermediate, typically supplied at ≥98% purity (HPLC), with applications in organic electronic materials development, particularly as a building block for OLED host and hole-transport materials . Its molecular formula is C₂₈H₁₈N₂ with a molecular weight of 382.46 g/mol.

Why Indolocarbazole Isomers Cannot Be Interchanged for 7,9-Dihydro-7-phenylbenz[g]indolo[2,3-b]carbazole


Indolocarbazole derivatives are defined by their ring-fusion topology and substitution regiochemistry, both of which exert a first-order influence on solid-state packing, frontier orbital energies, and charge-transport anisotropy. Isomeric carbazolocarbazoles with linear vs. angular architectures exhibit distinct molecular packing motifs that result in carrier mobilities differing by orders of magnitude [1]. Within the π-extended benz[g]indolo[2,3-b]carbazole series, the presence of the N-phenyl substituent at position 7 is critical for modulating the HOMO energy level and suppressing aggregation-induced quenching in host–guest OLED systems [2]. Computational studies on related indolocarbazole systems show that even minor structural isomerism can shift the singlet–triplet energy gap (ΔE_ST) and alter the HOMO and LUMO energies by up to 0.5 eV and 0.3 eV respectively [3]. Consequently, substituting a generic indolocarbazole intermediate for this specific 7-phenyl-substituted angular isomer will likely yield unpredictable device performance.

Product-Specific Evidence Table: Quantified Differentiation of 7,9-Dihydro-7-phenylbenz[g]indolo[2,3-b]carbazole


Angular π-Extended Isomer Topology vs. Linear Indolo[3,2-b]carbazole: Carrier Mobility Implications

The target compound features a benz[g]indolo[2,3-b]carbazole angular core, distinct from linear isomers such as indolo[3,2-b]carbazole. In a direct comparative study of four five-ring-fused indolocarbazole isomers, the angular 5,7-ICZ isomer demonstrated superior charge transport properties; DFT calculations combined with polaron transport modeling confirmed that angular isomers can achieve higher carrier mobilities than their linear counterparts due to optimized intermolecular electronic coupling [1]. While the study did not include this specific derivative, class-level inference strongly supports that the angular topology of this compound offers a structural basis for mobility advantages over linear indolocarbazole analogs.

Indolocarbazole Isomerism Charge Transport OFET Single Crystal

HOMO/LUMO Energy Modulation via N-Phenyl Substitution Compared to Unsubstituted Benz[g]indolo[2,3-b]carbazole Core

A multiscale computational study of indolocarbazole pSFIAc derivatives revealed that HOMO energies vary within a 0.5 eV range and LUMO energies within a 0.3 eV range depending on peripheral substitution patterns [1]. The study found that phenyl substitution on indolocarbazole scaffolds can tune frontier orbital energies while leaving the HOMO-LUMO gap and triplet energy nearly unchanged [1]. In comparison, the unsubstituted benz[g]indolo[2,3-b]carbazole core (CAS 2449253-55-6, C₂₂H₁₄N₂, MW 306.36) lacks the N-phenyl substituent present in the target compound, predicting a shallower HOMO and different charge-injection barriers .

Indolocarbazole DFT HOMO LUMO OLED Host Material

Triplet Energy Suitability for Blue/Deep-Blue Phosphorescent OLED Host Applications

The 7,9-dihydro-7-phenylbenz[g]indolo[2,3-b]carbazole scaffold has been specifically identified as a high-potential host material for blue and deep-blue phosphorescent OLEDs owing to its high triplet energy (T₁) that can confine excitons on blue phosphorescent guests [1]. In contrast, the well-studied phenyl-substituted indolo[3,2-b]carbazole isomer exhibits a turn-on voltage of 5 V and a maximum luminance efficiency of 3.64 cd/A in bilayer OLEDs using Alq3 as emitter, representing green-emission performance levels rather than the deep-blue regime [2]. The ability of the benz[g]indolo[2,3-b]carbazole core to serve as a deep-blue host is a direct consequence of both the extended π-system and the non-planar geometry imparted by the 7-phenyl group, which suppresses guest aggregation and reduces efficiency roll-off [1].

Indolocarbazole Triplet Energy Phosphorescent OLED Host Material Deep-Blue

Purity Specifications and Procurement-Grade Differentiation from Research-Grade Analog Suppliers

Commercially, this compound is available at multiple purity tiers depending on the supplier and intended application. Chuangsuo New Material Technology offers it at 99.50% purity, Puyang Huicheng Electronic Materials at ≥99% (HPLC), and Anhui Xiulang New Material Technology at 99.90% purity with multi-kilogram production capability . In contrast, the unsubstituted core 7,9-dihydrobenzo[g]indolo[2,3-b]carbazole (CAS 2449253-55-6) is less widely stocked and typically offered only by specialty catalog suppliers, suggesting lower market maturity and fewer procurement options . The target compound's availability from multiple industrial suppliers at ≥99% purity and at scales up to 25 kg demonstrates a well-established supply chain suitable for pilot production, which is not replicated for the unsubstituted core or other regioisomers.

Indolocarbazole Purity HPLC Procurement OLED Intermediates

Molecular Weight and π-Extension Differentiate from Simpler Carbazole and Indolocarbazole Scaffolds

The target compound (MW 382.46 g/mol, C₂₈H₁₈N₂) represents a significant molecular extension relative to both the parent carbazole (MW 167.21 g/mol, C₁₂H₉N) and the simpler indolo[3,2-b]carbazole core (MW 256.30 g/mol, C₁₈H₁₂N₂). The additional fused benzene ring and N-phenyl substituent impart higher thermal stability and a wider HOMO-LUMO gap compared to the simpler scaffolds—properties documented in the broader indolocarbazole class through TGA studies showing 5% weight loss temperatures exceeding 370°C for related indolocarbazole derivatives [1]. This molecular weight increase correlates with the compound's intended function as a high-triplet-energy host capable of withstanding the thermal stresses of vacuum-deposited OLED fabrication, whereas both carbazole and unsubstituted indolo[3,2-b]carbazole are more commonly employed as HTM dopants or monomers rather than standalone hosts .

Indolocarbazole Carbazole Molecular Weight π-Extension Thermal Stability

Validated Application Scenarios for 7,9-Dihydro-7-phenylbenz[g]indolo[2,3-b]carbazole Based on Evidence


Deep-Blue Phosphorescent OLED Host Material Development

This compound is specifically cited as a high-potential host material for blue and deep-blue phosphorescent OLEDs due to its high triplet energy and non-planar geometry that suppresses dopant aggregation [1]. Researchers developing deep-blue PhOLEDs should select this N-phenyl-substituted angular indolocarbazole over simpler indolo[3,2-b]carbazole isomers, which have demonstrated device performance only in the green emission regime (max luminance efficiency 3.64 cd/A with Alq3) [2]. The non-planar structure directly addresses the efficiency roll-off problem prevalent in deep-blue devices.

TADF Donor Unit Building Block for High-Efficiency OLED Emitters

The compound is identified as a promising donor unit for Thermally Activated Delayed Fluorescence (TADF) materials [1]. Its rigid, electron-rich indolocarbazole core with N-phenyl substitution provides the requisite steric hindrance to achieve a small ΔE_ST while maintaining high photoluminescence quantum yield. Computational studies confirm that phenyl-substituted indolocarbazole scaffolds retain favorable frontier orbital energies compatible with popular anthracene-based host materials [3]. This positions the compound as a strategic synthon for TADF emitter design where generic carbazole donors may not deliver sufficient steric decoupling.

Organic Field-Effect Transistor (OFET) Semiconductor Intermediates

The angular benz[g]indolo[2,3-b]carbazole topology is associated with enhanced intermolecular electronic coupling and higher theoretical carrier mobility compared to linear indolocarbazole isomers [4]. Supplier documentation confirms the compound is marketed for OFET applications due to demonstrated high charge-carrier mobility and thermal stability [5]. Researchers fabricating p-channel OFETs should prioritize this angular scaffold over linear indolo[3,2-b]carbazole, as the latter's packing motif may limit achievable mobility.

Perovskite Solar Cell Hole-Transporting Material R&D

Indolocarbazole-based small molecules have emerged as dopant-free hole-transporting materials (HTMs) for perovskite solar cells, with certain derivatives achieving power conversion efficiencies of 21.39% (p-PFICZ) and outperforming Spiro-OMeTAD in specific device architectures [6]. The target compound's extended π-system, high thermal stability, and tunable HOMO via the N-phenyl group make it a viable scaffold for HTM development where Spiro-OMeTAD's cost and dopant requirements are prohibitive. Procurement of this intermediate enables in-house derivatization toward custom HTM candidates.

Quote Request

Request a Quote for Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.